Decanedioic acid;ethane-1,2-diol
Description
Ethane-1,2-diol (ethylene glycol, HOCH₂CH₂OH) is a vicinal diol widely used as a solvent, antifreeze, and precursor in organic synthesis. Its two adjacent hydroxyl groups enable strong hydrogen bonding, conferring high boiling points (197.3°C) and hygroscopicity . Recent studies highlight its role in deep eutectic solvents (DES), nanoparticle synthesis, and biochemical pathways. For instance, choline chloride:ethane-1,2-diol DES exhibits superior extraction efficiency for phenolic acids and hydrolyzable tannins compared to other diol-based solvents . Thus, this article centers on ethane-1,2-diol and its comparison with structurally similar diols.
Properties
CAS No. |
25037-32-5 |
|---|---|
Molecular Formula |
C12H24O6 |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
decanedioic acid;ethane-1,2-diol |
InChI |
InChI=1S/C10H18O4.C2H6O2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h1-8H2,(H,11,12)(H,13,14);3-4H,1-2H2 |
InChI Key |
DDLKPTZZDDZLQN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)O |
Related CAS |
25037-32-5 9041-83-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Solvent Efficacy in Deep Eutectic Solvents (DES)
Ethane-1,2-diol is a key hydrogen bond donor (HBD) in DES. Its performance in extracting bioactive compounds surpasses other diols:
- Choline chloride:ethane-1,2-diol (1:3) achieved optimal extraction of gallic acid (phenolic acid) and hydrolyzable tannins (HT) from plant materials, outperforming DES with lactic acid, levulinic acid, or glycerol .
- Water content significantly impacts DES efficiency. For HT extraction, 30% water in choline chloride:ethane-1,2-diol (1:2) yielded higher HT content than 10% or 50% water, likely due to balanced polarity and viscosity .
Table 1: Extraction Efficiency of Diol-Based DES
Catalytic Oxidation Behavior
Ethane-1,2-diol undergoes selective oxidation to α-hydroxycarboxylates (e.g., glycolic acid) using Au/C catalysts under mild conditions (343–363 K, 300 kPa O₂). Comparatively:
- Propane-1,2-diol oxidizes to lactic acid with similar selectivity (90–100%) but exhibits racemization in optically active forms, suggesting steric effects influence reaction pathways .
- Butane-1,4-diol shows lower reactivity due to reduced proximity of hydroxyl groups, hindering chelation to catalytic sites .
Table 2: Catalytic Oxidation of Vicinal Diols
Conformational Stability and Spectroscopic Analysis
Ethane-1,2-diol exhibits two dominant conformers (0 and 0′) stabilized by intramolecular hydrogen bonds. Computational studies (B3LYP functional) reveal:
- trans-Cyclohexane-1,2-diol has higher conformational rigidity due to steric constraints, whereas ethane-1,2-diol’s flexibility allows rapid interconversion .
- Generalized gradient approximation (GGA) functionals (e.g., BP86) overestimate the stability of ethane-1,2-diol’s primed conformers compared to hybrid functionals .
Complexation with Metal Ions
The vicinal hydroxyl groups of ethane-1,2-diol promote di-ester formation with stannate ions (Sn(OH)₆²⁻), shifting NMR signals by ~32 ppm. In contrast, propane-1,3-diol forms mono-ester complexes due to non-adjacent hydroxyls, highlighting the role of geometry in ligand-metal interactions .
Q & A
Q. How reliable are ethane-1,2-diol-induced CaOx deposition models for studying human nephrolithiasis?
- Validation : Correlate renal CaOx crystal morphology (SEM imaging) and urinary biomarkers (osteopontin, Tamm-Horsfall protein) between animal models and human patients. Adjust dosing regimens to mimic clinical oxalate excretion rates .
Methodological Notes
- Synthesis Optimization : For chiral diols (e.g., (R)-1-(2-chlorophenyl)ethane-1,2-diol), use UV-irradiated titania catalysts in methanol to enhance enantioselectivity (>90% ee) .
- Toxicity Screening : Assess oxidative stress via kidney SOD, CAT, and GSH levels in ethane-1,2-diol-treated models. Co-treatment with TGME extract reverses antioxidant depletion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
